molecular formula C7H10F2O B6158645 3-(3,3-difluorocyclobutyl)propanal CAS No. 2229610-78-8

3-(3,3-difluorocyclobutyl)propanal

Cat. No.: B6158645
CAS No.: 2229610-78-8
M. Wt: 148.2
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Description

3-(3,3-Difluorocyclobutyl)propanal is an aliphatic aldehyde featuring a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a propanal side chain. Its molecular formula is C₇H₁₀F₂O, with a molecular weight of 148.16 g/mol. The compound’s structure combines the electronic effects of fluorine substitution with the steric and conformational constraints of the cyclobutane ring, making it a valuable building block in medicinal chemistry and organic synthesis .

Properties

CAS No.

2229610-78-8

Molecular Formula

C7H10F2O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-difluorocyclobutyl)propanal typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of difluorocyclobutane derivatives with appropriate aldehydes under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using advanced chemical reactors. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-difluorocyclobutyl)propanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(3,3-difluorocyclobutyl)propanal and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications
This compound C₇H₁₀F₂O 148.16 Aliphatic aldehyde; 3,3-difluorocyclobutyl substituent Pharmaceutical building block (e.g., imidazo-pyrrolo-pyrazine derivatives)
3-(3-Trifluoromethylphenyl)propanal C₁₀H₉F₃O 202.18 Aromatic aldehyde; trifluoromethylphenyl group Intermediate in Cinacalcet HCl synthesis
3-[4-(Trifluoromethyl)phenyl]propanal C₁₀H₉F₃O 202.18 Aromatic aldehyde; para-trifluoromethylphenyl group Not explicitly stated; likely similar to above
(3,3-Difluorocyclobutyl)methanol C₅H₈F₂O 122.11 Cyclobutyl methanol; 3,3-difluoro substitution Used in polymer and agrochemical synthesis
3-(3,3-Difluorocyclobutyl)propanoic acid C₇H₁₀F₂O₂ 164.15 Carboxylic acid derivative Pharmaceutical intermediate (e.g., peptide mimetics)

Electronic and Steric Effects

  • Fluorine Substitution: In this compound, the electron-withdrawing fluorine atoms increase the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic additions compared to non-fluorinated analogs. This contrasts with trifluoromethylphenyl derivatives (e.g., 3-(3-Trifluoromethylphenyl)propanal), where the aromatic ring’s electron-withdrawing effects further stabilize the aldehyde . The cyclobutane ring introduces ring strain, which may accelerate reactions involving ring-opening or rearrangement, unlike the planar aromatic systems in trifluoromethylphenyl analogs .
  • In contrast, the trifluoromethylphenyl analogs have a more linear structure, enabling easier substrate binding in catalytic processes .

Physical Properties and Stability

  • Boiling/Melting Points: Data gaps exist for this compound, but its propanoic acid analog has a melting point >95°C, indicating higher crystallinity due to hydrogen bonding .
  • Stability : The cyclobutyl group’s strain may render this compound more prone to thermal decomposition compared to aromatic analogs, necessitating low-temperature storage .

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